molecular formula C12H11NOS B2596509 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 299166-76-0

1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2596509
CAS No.: 299166-76-0
M. Wt: 217.29
InChI Key: JLZROHIWZASULI-UHFFFAOYSA-N
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Description

1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H11NOS It is a heterocyclic compound containing a pyrrole ring substituted with a methylsulfanyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carboxylic acid: An oxidized derivative with different chemical properties.

    1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-methanol: A reduced derivative with distinct reactivity.

    2-(methylsulfanyl)benzaldehyde: A precursor used in the synthesis of the target compound.

Uniqueness

1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both a formyl group and a methylsulfanyl group

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZROHIWZASULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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